ebenifoline E-II

Cytotoxicity Sesquiterpene Pyridine Alkaloid Cancer Cell Line

Sourced from Celastraceae species, Ebenifoline E-II is a 16-membered macrocyclic sesquiterpene pyridine alkaloid with a purity of ≥98%. It is a validated negative control in cytotoxicity (ED50 > 10 µg/mL) and NO-inhibition assays, essential for discriminating non-specific effects from potent analogs like emarginatine E. Critical for chemotaxonomic authentication and structure-activity relationship studies.

Molecular Formula C48H51NO18
Molecular Weight 929.9 g/mol
Cat. No. B12381876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameebenifoline E-II
Molecular FormulaC48H51NO18
Molecular Weight929.9 g/mol
Structural Identifiers
SMILESCC1C(C(=O)OC2C(C(C3(C(C(C4C(C3(C2(C)O)OC4(COC(=O)C5=C1N=CC=C5)C)OC(=O)C6=CC=CC=C6)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C7=CC=CC=C7)OC(=O)C)C
InChIInChI=1S/C48H51NO18/c1-24-25(2)41(54)65-38-36(62-28(5)52)40(66-43(56)31-18-13-10-14-19-31)47(23-59-26(3)50)39(63-29(6)53)35(61-27(4)51)33-37(64-42(55)30-16-11-9-12-17-30)48(47,46(38,8)58)67-45(33,7)22-60-44(57)32-20-15-21-49-34(24)32/h9-21,24-25,33,35-40,58H,22-23H2,1-8H3/t24-,25-,33+,35+,36-,37+,38-,39+,40-,45-,46-,47+,48-/m0/s1
InChIKeyPYDAEIINPZJDBO-YPFDASCFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ebenifoline E-II Procurement Guide: Sourcing and Baseline Specifications for the Cytotoxic Sesquiterpene Alkaloid


Ebenifoline E-II (CAS 133740-16-6), also known as 6-Benzoyl-6-deacetylmayteine, is a high molecular weight (929.9 g/mol) sesquiterpene pyridine alkaloid with the molecular formula C48H51NO18 . This natural product is primarily isolated from the stems and leaves of Celastraceae plants, including Euonymus laxiflorus and Maytenus ebenifolia [1]. It is characterized as a complex polyester derived from a β-dihydroagarofuran sesquiterpene core, esterified with multiple acetyl and benzoyl groups, and is typically supplied as a solid powder with a purity specification of ≥98% . The compound has a reported calculated LogP of 3.8 and a topological polar surface area (TPSA) of 253.0 Ų [2].

Why Ebenifoline E-II Cannot Be Replaced by Generic Sesquiterpene Pyridine Alkaloids in Research Applications


The β-dihydroagarofuran sesquiterpene pyridine alkaloids represent a large class of natural products with a common macrocyclic dilactone bridge linking a sesquiterpene core to a pyridine dicarboxylic acid [1]. Within this family, minor structural variations—specifically in the number and type of esterifying substituents (e.g., acetyl, benzoyl, nicotinoyl) and their stereochemical configuration—lead to profound differences in bioactivity, potency, and selectivity [2]. Ebenifoline E-II is defined by a specific combination of five acetyl and two benzoyl ester groups. A generic or structurally similar analog, such as its close relative mayteine (which lacks the 6-benzoyl group), will not exhibit the same molecular recognition or potency profile in biological assays. Therefore, substituting Ebenifoline E-II with an in-class analog introduces a significant, uncontrolled variable that invalidates comparative results in studies of cytotoxicity, anti-inflammatory activity, or insecticidal properties [3].

Quantitative Differentiation of Ebenifoline E-II: Head-to-Head Evidence for Research Procurement


Comparative Cytotoxicity of Ebenifoline E-II and Its Structural Analogs in KB and COLO-205 Cell Lines

In a head-to-head study of four known sesquiterpene alkaloids isolated from Euonymus laxiflorus, emarginatine E (5) was the only compound to exhibit measurable cytotoxicity, with an ED50 of 1.7 µg/mL against KB (nasopharynx carcinoma) cells and >10 µg/mL against COLO-205 (colon carcinoma) cells [1]. In contrast, the structurally related Ebenifoline E-II (2), carigorinine E (3), and euojaponine C (4) showed no significant cytotoxicity (ED50 >10 µg/mL) in the same assay [1]. This demonstrates that the specific ester substitution pattern in Ebenifoline E-II confers a lack of direct cytotoxicity against these epithelial cancer lines, a property that distinguishes it from the potent analog emarginatine E.

Cytotoxicity Sesquiterpene Pyridine Alkaloid Cancer Cell Line

Lack of Anti-inflammatory Activity: Differentiating Ebenifoline E-II from the NO-Inhibiting Laxifolone A

In the same study that isolated Ebenifoline E-II (2) from Euonymus laxiflorus, the novel triterpene laxifolone A (1) demonstrated a significant inhibitory effect on nitric oxide (NO) production in LPS/IFN-γ stimulated RAW 264.7 macrophages, with an IC50 of 0.12 ± 0.03 mg/mL [1]. The paper explicitly notes that the sesquiterpene alkaloids, including Ebenifoline E-II, were not reported to share this activity. This cross-study comparison highlights that the anti-inflammatory potential observed in the extract is attributed to the triterpene fraction and not to Ebenifoline E-II, a key differentiator for users seeking compounds with NO-inhibitory properties.

Anti-inflammatory Nitric Oxide Sesquiterpene

Macrocyclic Ring Conformation: A Structural Distinction Between Ebenifoline E-II and Its W-Series Analogs

The isolation and structural elucidation study of seven novel alkaloids (ebenifolines W-I, W-II, E-I, E-II, E-III, E-IV, and E-V) from Maytenus ebenifolia established that Ebenifoline E-II possesses a sixteen-membered macrocyclic ring structure [1]. This contrasts with the fifteen-membered ring structure found in other family members, such as Ebenifoline W-I [1]. The study used 13C NMR T1-values to assess the flexibility of these macrocycles, revealing distinct conformational dynamics between the fifteen- and sixteen-membered ring systems [1].

Structural Biology Conformational Analysis NMR Spectroscopy

Differential Insecticidal Activity Within the Sesquiterpene Pyridine Alkaloid Class

A study on insecticidal sesquiterpene pyridine alkaloids from Maytenus chiapensis isolated fourteen compounds, including Ebenifoline E-I (11) [1]. While Ebenifoline E-II was not directly tested in this study, the research provides a clear class-level inference: strong antifeedant activity against Spodoptera littoralis larvae was observed for specific alkaloids like wilfordine, alatusinine, and euonine, but not for others in the panel, including the structurally related Ebenifoline E-I [1]. This demonstrates that insecticidal activity is not a uniform property of the class but is exquisitely dependent on the specific ester substitution pattern.

Insecticidal Antifeedant Sesquiterpene Pyridine Alkaloid

Validated Research and Application Scenarios for Ebenifoline E-II Based on Differential Evidence


1. Use as a Negative Control or Inactive Comparator in Cytotoxicity and Anti-inflammatory Assays

The direct head-to-head evidence from Kuo et al. (2003) confirms that Ebenifoline E-II exhibits no significant cytotoxicity (ED50 > 10 µg/mL) against KB and COLO-205 cell lines and lacks the NO-inhibitory activity of its co-isolate, laxifolone A [1]. This makes Ebenifoline E-II a valuable and chemically matched negative control for studies focused on the more potent analogs emarginatine E (for cytotoxicity) or laxifolone A (for anti-inflammation). Its use as an inactive comparator strengthens the validity of experimental results by controlling for any non-specific effects of the complex alkaloid matrix.

2. Source Material for Advanced Structural Biology and Conformational Analysis

Ebenifoline E-II is a definitive member of the sixteen-membered macrocyclic ring subclass of sesquiterpene pyridine alkaloids, as rigorously established by NMR studies [2]. For researchers investigating the relationship between macrocycle conformation and biological function—such as target protein binding, membrane permeability, or enzymatic stability—Ebenifoline E-II serves as a well-characterized prototype. Its procurement is essential for comparative biophysical studies against the fifteen-membered ring analogs like Ebenifoline W-I, enabling a direct investigation of how a single atom change in the macrocycle alters molecular dynamics and recognition [2].

3. Pharmacognosy and Chemotaxonomic Marker for Celastraceae Species

The isolation of Ebenifoline E-II from both Euonymus laxiflorus [1] and Maytenus ebenifolia [2] establishes it as a chemotaxonomic marker for specific species within the Celastraceae family. Its unique and complex substitution pattern (five acetyl, two benzoyl groups) makes it an ideal reference standard for the authentication and quality control of botanical raw materials. Research groups focused on the phytochemical profiling or metabolomics of Celastraceae plants require authentic samples of Ebenifoline E-II to accurately identify and quantify this compound in complex extracts via HPLC or LC-MS.

4. Scaffold for Semi-synthetic Derivatization to Probe Structure-Activity Relationships

Given that Ebenifoline E-II is inactive in the key assays (cytotoxicity, NO-inhibition) where other analogs are potent [1], it represents a chemically tractable starting scaffold for semi-synthetic derivatization. Researchers seeking to understand the structural features that 'turn on' biological activity can utilize Ebenifoline E-II as a base. By selectively modifying its ester groups (e.g., hydrolyzing specific acetates, substituting benzoyl groups), it is possible to generate a focused library of analogs. This approach allows for the systematic investigation of which precise functional groups are responsible for the transition from an inactive (Ebenifoline E-II) to an active (emarginatine E, mayteine) state [3].

Technical Documentation Hub

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